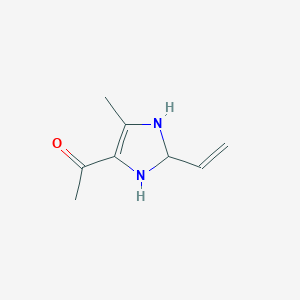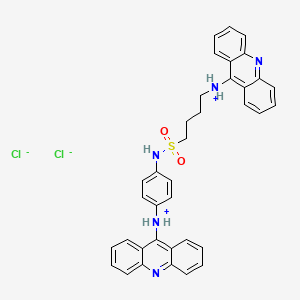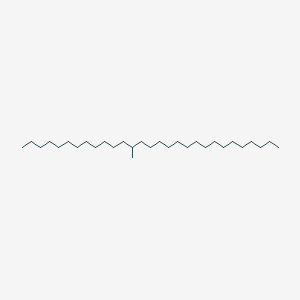
13-Methylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a branched alkane, specifically a methyl-substituted nonacosane. This compound is known for its presence in the cuticular lipids of insects, where it plays a role in their chemical communication and protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane precursor is reacted with a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure the scalability of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, this compound can be reduced to simpler hydrocarbons using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation is a common substitution reaction for alkanes. This compound can react with halogens, such as chlorine or bromine, under UV light to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Haloalkanes
Aplicaciones Científicas De Investigación
13-Methylnonacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.
Biology: The compound is studied for its role in insect communication and behavior. It is a key component of the cuticular lipids in many insect species, influencing their interactions and mating behaviors.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions, given its presence in biological samples.
Industry: this compound is used in the formulation of specialty lubricants and as a standard in the calibration of analytical instruments.
Mecanismo De Acción
The mechanism by which 13-Methylnonacosane exerts its effects, particularly in biological systems, involves its interaction with the lipid membranes of cells. In insects, it integrates into the cuticular lipid layer, providing a barrier against environmental stressors and aiding in chemical communication. The molecular targets include specific receptors on the insect’s antennae, which detect the compound and trigger behavioral responses.
Comparación Con Compuestos Similares
Nonacosane: A straight-chain alkane with the formula C₂₉H₆₀, lacking the methyl substitution.
2-Methylnonacosane: Another methyl-substituted nonacosane, but with the methyl group at the second position.
3-Methylnonacosane: Similar to 13-Methylnonacosane but with the methyl group at the third position.
Uniqueness of this compound: this compound is unique due to its specific methyl substitution at the 13th position, which influences its physical and chemical properties. This positional isomerism affects its boiling point, melting point, and reactivity, making it distinct from other nonacosane derivatives.
Propiedades
Número CAS |
7371-98-4 |
|---|---|
Fórmula molecular |
C30H62 |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
13-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-10-12-14-16-17-18-19-21-23-25-27-29-30(3)28-26-24-22-20-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3 |
Clave InChI |
LKHFDNVPHQRIMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



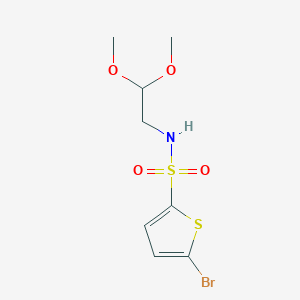



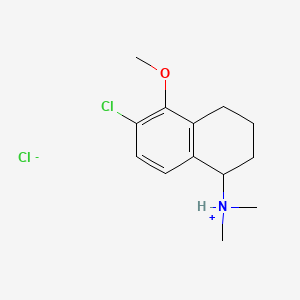
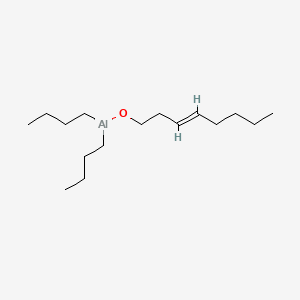

![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)


![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
